molecular formula C15H11BrN2O3S B2872054 Methyl 4-(4-bromophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate CAS No. 545385-40-8

Methyl 4-(4-bromophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate

Cat. No.: B2872054
CAS No.: 545385-40-8
M. Wt: 379.23
InChI Key: ZRPGNTJPVKBVRX-UHFFFAOYSA-N
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Description

Methyl 4-(4-bromophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate is a complex organic compound characterized by its bromophenyl group, cyanoacetyl moiety, and thiophene ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-bromophenyl thiophene-3-carboxylate as the core structure.

  • Reaction Steps: The cyanoacetyl group is introduced through a nucleophilic substitution reaction, where cyanoacetyl chloride reacts with the thiophene-3-carboxylate under basic conditions.

  • Methylation: The final step involves methylation of the carboxylate group using methyl iodide or dimethyl sulfate to yield the desired ester.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often synthesized in a batch process to ensure quality control and consistency.

  • Catalysts and Solvents: Various catalysts such as palladium or nickel catalysts may be used to enhance the reaction efficiency. Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are commonly employed.

Types of Reactions:

  • Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

  • Reduction: Reduction reactions can convert the cyano group to an amine.

  • Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Electrophiles like bromine or nitric acid are used for substitution reactions.

Major Products Formed:

  • Sulfoxides and Sulfones: Resulting from the oxidation of the thiophene ring.

  • Amines: Formed by the reduction of the cyano group.

  • Substituted Thiophenes: Resulting from electrophilic substitution on the bromophenyl group.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The bromophenyl group enhances binding affinity to certain receptors, while the cyanoacetyl moiety may interact with enzymes or other proteins. The thiophene ring provides structural stability and contributes to the overall biological activity.

Comparison with Similar Compounds

  • Methyl 4-(4-bromophenyl)benzoate: Similar structure but lacks the thiophene ring.

  • Methyl 4-(4-bromophenyl)acetate: Similar bromophenyl group but different functional groups.

  • Methyl 4-(4-bromophenyl)thiophene-2-carboxylate: Similar thiophene ring but different substitution pattern.

This compound's versatility and potential make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer numerous opportunities for innovation and advancement in research and industry.

Properties

IUPAC Name

methyl 4-(4-bromophenyl)-2-[(2-cyanoacetyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O3S/c1-21-15(20)13-11(9-2-4-10(16)5-3-9)8-22-14(13)18-12(19)6-7-17/h2-5,8H,6H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRPGNTJPVKBVRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1C2=CC=C(C=C2)Br)NC(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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